Ac-IETD-CHO
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKTZHLZLOIIO-PBEPODTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Enzymological Characterization of Ac Ietd Cho
Direct Enzymatic Inhibition Profile of Ac-IETD-CHO
This compound demonstrates a distinct profile of enzymatic inhibition, primarily targeting initiator caspase-8 and the serine protease granzyme B. Its activity against other members of the caspase family varies, indicating a degree of selectivity.
Specificity Towards Initiator Caspase-8
This compound is recognized as a potent inhibitor of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. Multiple studies have quantified this inhibitory activity, reporting IC50 values in the low nanomolar range. For instance, an IC50 of 5 nM has been documented, highlighting its strong affinity for caspase-8. caymanchem.com Another study reported a comparable IC50 value of 6.3 nM. This potent inhibition underscores the compound's utility as a specific tool for studying caspase-8-mediated signaling pathways.
Inhibition of Granzyme B Activity
In addition to its effects on caspases, this compound is also a known inhibitor of granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells that can induce apoptosis in target cells. merckmillipore.com While the IETD sequence is primarily associated with caspase-8, it also serves as a recognition motif for granzyme B. One source indicates a potent inhibition of granzyme B with a Ki value of 1 nM for this compound. merckmillipore.com It is worth noting that a closely related peptide, Ac-IEPD-CHO, also demonstrates potent, reversible inhibition of granzyme B. biorxiv.org
Cross-Reactivity and Inhibition of Other Caspase Family Members (e.g., Caspase-1, -6, -10)
The selectivity of a protease inhibitor is a critical aspect of its utility. This compound exhibits a degree of cross-reactivity with other caspases, though its potency varies. It has been shown to inhibit caspase-6 with an IC50 value of 53.2 nM, indicating a lower but still significant level of inhibition compared to caspase-8. plos.org Kinetic data also reveals inhibition of caspase-6 with a Ki of 5.6 nM. merckmillipore.com Furthermore, this compound inhibits caspase-10 with a reported Ki of 27 nM and shows potent inhibition of caspase-1 with a Ki of less than 6 nM. merckmillipore.com
Conversely, in some experimental models, this compound has been shown to be ineffective at inhibiting caspase-1 and caspase-3, suggesting a level of selectivity under certain conditions. nih.gov This differential inhibition profile is crucial for the interpretation of experimental results when using this compound to probe specific caspase functions.
Inhibitory Activity of this compound Against Various Proteases
| Enzyme | Inhibition Constant |
|---|---|
| Caspase-8 | IC50: 5 nM caymanchem.com |
| Granzyme B | Ki: 1 nM merckmillipore.com |
| Caspase-1 | Ki: <6 nM merckmillipore.com |
| Caspase-6 | Ki: 5.6 nM merckmillipore.com, IC50: 53.2 nM plos.org |
Nature of Enzyme-Inhibitor Interaction: Reversibility and Covalent Adduct Formation
The inhibitory mechanism of this compound is characterized by its reversible and covalent nature. The aldehyde functional group of the inhibitor is key to its mechanism of action. It interacts with the active site cysteine residue of the target caspase to form a reversible covalent hemithioacetal adduct. This formation of a covalent bond is what leads to the potent inhibition of the enzyme's catalytic activity. The reversibility of this interaction allows for the potential restoration of enzyme function, a characteristic that distinguishes it from irreversible inhibitors like those with fluoromethyl ketone (FMK) warheads.
Structural Elucidation of this compound-Caspase Complexes
The structural basis for the inhibitory activity of this compound has been elucidated through X-ray crystallography, particularly of its complex with caspase-8.
Active Site Binding and Substrate Mimicry
The crystal structure of the human caspase-8 in complex with this compound (PDB ID: 1QTN) reveals in high resolution how the inhibitor occupies the enzyme's active site. rcsb.org The IETD peptide sequence of the inhibitor mimics the natural substrate of caspase-8, allowing it to fit into the S1-S4 substrate-binding pockets of the enzyme. The aspartic acid residue at the P1 position of the inhibitor is crucial for recognition and binding to the S1 pocket of the caspase.
The structure confirms the formation of a thiohemiacetal linkage between the aldehyde group of this compound and the catalytic cysteine residue (Cys360) of caspase-8. rcsb.org The catalytic triad (B1167595) of caspase-8, which also includes His317, is directly involved in this interaction. rcsb.org The high-resolution structure provides a detailed understanding of the enzyme-inhibitor interactions at the atomic level, which is invaluable for the rational design of more specific and potent caspase inhibitors. A predicted tertiary structure of the caspase-6-Ac-IETD-CHO complex also suggests a similar binding feature, involving a Cys/His catalytic dyad.
Conformational Dynamics of Caspases Upon Inhibitor Binding
The binding of inhibitors to caspases, a family of cysteine-aspartic proteases crucial for apoptosis, induces significant conformational changes that are fundamental to their regulation and function. The inhibitor N-acetyl-L-isoleucyl-L-glutamyl-L-threonyl-L-aspart-1-al (this compound) serves as a potent and reversible inhibitor, primarily of caspase-8, and provides a valuable tool for studying these dynamics. citeab.com Its interaction with the enzyme's active site not only blocks substrate access but also profoundly influences the enzyme's structural stability and its interactions with other proteins.
Upon binding, this compound has a pronounced stabilizing effect on the caspase-8 enzyme. cenmed.com Research has demonstrated a significant increase in the thermal stability of caspase-8 when bound to this compound, with one study noting a melting temperature (Tm) increase of 27 °C. cenmed.com This stabilization is attributed to the ordering of the inherently dynamic active site loops upon the formation of a covalent, yet reversible, bond between the inhibitor's aldehyde group and the catalytic cysteine residue in the active site. cenmed.com This process traps the caspase in a mature and active conformation. guidetopharmacology.org
The binding of this compound is also instrumental in modulating the oligomeric state of caspases, which is often a prerequisite for their activation. Initiator caspases like caspase-8 exist as monomers in their inactive state and require dimerization for activation. cephamls.com The presence of this compound has been shown to artificially induce and stabilize the heterodimerization of procaspase-8 (z-C8) with regulatory proteins like c-FLIPL (cellular FLICE-inhibitory protein). guidetopharmacology.org In vitro studies have shown that the low-affinity interaction between the protease domains of procaspase-8 and c-FLIPL is too weak to be detected by methods like gel filtration. guidetopharmacology.org However, the addition of this compound strengthens this association, enabling the formation of a stable heterodimeric complex that can be studied structurally. guidetopharmacology.org This suggests that the inhibitor locks the caspase domain into a conformation that is more favorable for dimerization.
Structural studies have provided high-resolution insights into these conformational changes. The crystal structure of caspase-8 in complex with this compound reveals that the inhibitor-bound enzyme adopts an active conformation that is virtually identical to that observed in mature, active caspase-8. guidetopharmacology.orgnih.gov This induced active conformation is crucial for understanding the mechanism of caspase activation. For instance, in the context of the death-inducing signaling complex (DISC), the transient activation of procaspase-8 is thought to be facilitated by a similar conformational state, which is stabilized by the binding of this compound in experimental setups. guidetopharmacology.org
The study of conformational dynamics is not limited to caspase-8. Other caspases also exhibit significant structural changes upon ligand binding. For example, caspase-6 undergoes a unique helix-to-strand interconversion in its active site region upon binding to substrate-like inhibitors, a feature not observed in other caspases like caspase-7. citeab.com This highlights that while general principles of inhibitor-induced stabilization apply, the specific conformational responses can be unique to each caspase.
The following table summarizes key research findings on the conformational effects of this compound on caspases.
| Caspase Target | Inhibitor | Key Finding | Research Context | Citation |
| Caspase-8 | This compound | Significantly increases thermal stability (Tm increased by 27 °C). | Investigation of zinc-mediated inhibition. | cenmed.com |
| Procaspase-8 (z-C8) | This compound | Induces and stabilizes heterodimerization with c-FLIPL. | Study of procaspase-8 activation mechanism. | guidetopharmacology.org |
| Procaspase-8 (z-C8) | This compound | Traps the enzyme in an active conformation. | Structural analysis of the z-C8-FLIP complex. | guidetopharmacology.org |
| Caspase-8 | This compound | Used to obtain the highest-resolution structure of a caspase at the time. | Structural biology of caspases. | nih.govebi.ac.uk |
| Chinese Hamster Caspase-8 | This compound | Found to be an efficient inhibitor, similar to Ac-LEHD-CHO. | Study of caspase specificity in CHO cells. | nih.gov |
Ac Ietd Cho in Apoptotic Pathway Dissection
Investigation of the Extrinsic Apoptotic Pathway
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of caspase-8. Ac-IETD-CHO is instrumental in confirming the involvement of this pathway in various cellular models.
Role in Fas-Mediated Apoptosis Studies
The Fas receptor (also known as CD95) is a well-characterized death receptor. Its ligation by Fas ligand (FasL) triggers a signaling cascade culminating in apoptosis. This compound has been widely used to confirm that this process is dependent on caspase-8 activation. For instance, in a mouse model of Fas-induced apoptosis and subsequent liver failure, administration of this compound was shown to inhibit the proteolytic processing of procaspase-8, as well as downstream events like caspase-3 activation and DNA fragmentation. guidetopharmacology.orginvivochem.cn This demonstrates that caspase-8 is a critical upstream mediator in Fas-induced hepatocellular apoptosis. invivochem.cn
Studies across various cell lines have solidified this role. In Jurkat T-cells and MKN45 gastric cancer cells, this compound effectively blocked or abolished cell death induced by an agonistic anti-Fas antibody. citeab.comnih.gov However, the inhibitor's utility also lies in identifying exceptions to this rule. In one study using a rat salivary acinar cell line, this compound failed to prevent Fas-mediated apoptosis, indicating that in this specific cell type, an alternative, caspase-8-independent pathway, potentially involving caspase-1, was dominant. nih.gov This highlights the inhibitor's crucial function in delineating cell-type-specific apoptotic mechanisms.
Analysis of Death Receptor-Induced Apoptosis (e.g., TRAIL, TNF-alpha)
Similar to Fas, other death receptors like the TNF-related apoptosis-inducing ligand (TRAIL) receptors and Tumor Necrosis Factor receptor 1 (TNFR1) also signal through caspase-8.
In studies with TRAIL, pretreatment of cancer cells with caspase-8 inhibitors such as this compound or the related z-IETD-fmk significantly inhibits apoptosis. aatbio.comnih.gov Time-course analyses have shown that TRAIL stimulates IETD-specific (caspase-8) activity before DEVD-specific (caspase-3) activity, confirming caspase-8's position at the apex of the cascade. aacrjournals.org The inhibitor has also been used to demonstrate that sensitizing agents, like doxorubicin (B1662922) or kurarinone, enhance TRAIL-induced apoptosis via a caspase-8-dependent mechanism. nih.govcephamls.comresearchgate.net
In the context of Tumor Necrosis Factor-alpha (TNF-α), which can trigger both pro-survival and pro-apoptotic signals, this compound is vital for isolating the apoptotic branch. For example, in synovial cells, a caspase-8 inhibitor almost completely blocked apoptosis induced by Fas ligation in TNF-α-treated cells. nih.gov Furthermore, studies on the anti-apoptotic protein A20 have utilized this compound to show that A20's protective effect stems from its ability to inhibit TNF-α-induced caspase-8 activation. nih.gov
Examination of Intrinsic Apoptotic Pathway Modulation
While this compound is a specific inhibitor of an extrinsic pathway caspase, its use is critical for understanding the crosstalk between the extrinsic and intrinsic (mitochondrial) pathways. A key link between these two is the protein Bid, a substrate of caspase-8. When cleaved by active caspase-8, the resulting truncated Bid (tBid) translocates to the mitochondria to trigger the intrinsic cascade. caymanchem.com
Impact on Mitochondrial Outer Membrane Permeabilization
A hallmark of the intrinsic pathway is mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c. By inhibiting caspase-8, this compound can help determine if MOMP is a downstream consequence of extrinsic pathway activation.
In the aforementioned mouse model of Fas-induced liver apoptosis, this compound prevented the release of cytochrome c from the mitochondria into the cytosol. guidetopharmacology.orginvivochem.cn Similarly, in Jurkat cells undergoing p53-induced apoptosis, this compound blocked both Bax translocation to the mitochondria and the subsequent release of cytochrome c, indicating that caspase-8 activation was an upstream event that triggered the mitochondrial pathway. capes.gov.brnih.gov Conversely, in apoptosis induced by Helicobacter pylori, this compound did not prevent cytochrome c release, demonstrating that in this case, the mitochondrial pathway was activated independently of caspase-8. citeab.com
Studies on Downstream Effector Caspase Activation (e.g., Caspase-3, -7)
Both the extrinsic and intrinsic pathways ultimately converge on the activation of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. This compound allows researchers to trace the signal flow to these executioners.
In numerous models, the inhibition of caspase-8 with this compound leads to a significant reduction or complete blockage of the activation of caspase-3 and caspase-7. guidetopharmacology.orginvivochem.cnchem960.com For example, in rat primary cortical neurons, this compound markedly attenuated the activation of both caspase-9 (an initiator of the intrinsic pathway) and caspase-3. nih.gov This demonstrates a hierarchical cascade where caspase-8 activation is a prerequisite for the subsequent activation of both intrinsic and effector caspases. In studies where a combination of DHA and triacsin C induced apoptosis in endometrial cancer cells, the caspase-8 inhibitor IETD-CHO was shown to attenuate the cleavage and activation of caspase-9 and caspase-7, confirming that the signal originates from the extrinsic pathway. caymanchem.com
Differentiating Apoptotic Signaling Cascades
One of the most powerful applications of this compound is its use in conjunction with inhibitors of other caspases (like the caspase-9 inhibitor Ac-LEHD-CHO) to differentiate and delineate the relative contributions of the extrinsic and intrinsic pathways to a specific apoptotic event.
A clear example is seen in a study of seizure-induced cell death in cultured hippocampal neurons. Researchers found that the caspase-8 inhibitor this compound was significantly more effective at preventing cell death than the caspase-9 inhibitor Ac-LEHD-CHO. citeab.comnih.gov This result strongly suggests that the extrinsic, death-receptor-mediated pathway is the dominant initiator of apoptosis in this particular model of neurotoxicity.
Conversely, in some models, both pathways are implicated. In breast cancer cells treated with the quinoline (B57606) derivative PQ1, both this compound and Ac-LEHD-CHO only partially inhibited cytotoxicity. pnas.org This finding indicates that PQ1 activates both the extrinsic and intrinsic pathways concurrently to induce apoptosis. In other scenarios, such as apoptosis induced by FTY720 in Jurkat cells, this compound failed to prevent cell death, suggesting that other pathways or caspases are predominantly involved. psu.edu
Table 2: Use of this compound to Differentiate Apoptotic Pathways
| Apoptotic Stimulus | Cell System | Key Finding | Inferred Pathway | Reference(s) |
|---|---|---|---|---|
| Seizure-like Activity | Hippocampal Neurons | This compound is more effective than Ac-LEHD-CHO at preventing cell death. | Primarily Extrinsic | citeab.comnih.gov |
| Helicobacter pylori | MKN45 Gastric Cancer Cells | This compound does not inhibit apoptosis or cytochrome c release. | Primarily Intrinsic (Caspase-8 independent) | citeab.comnih.gov |
| PQ1 (Quinoline Derivative) | T47D Breast Cancer Cells | Both this compound and Ac-LEHD-CHO partially inhibit cytotoxicity. | Both Extrinsic and Intrinsic | pnas.org |
By enabling the selective inhibition of caspase-8, this compound provides an elegant and precise method for mapping the intricate and often overlapping signaling routes that control cellular life and death.
Comparative Studies with Other Initiator Caspase Inhibitors (e.g., Caspase-9 Inhibitors)
Comparative analysis using this compound alongside other initiator caspase inhibitors, most notably the caspase-9 inhibitor Ac-LEHD-CHO, is a fundamental experimental strategy to distinguish between the extrinsic (caspase-8-dependent) and intrinsic (mitochondrial, caspase-9-dependent) apoptotic pathways. The relative efficacy of these inhibitors in preventing apoptosis in a given model system provides strong evidence for the primary pathway being activated.
In a study on seizure-induced cell death in cultured hippocampal neurons, this compound was found to be significantly more effective at blocking cell death than the caspase-9 inhibitor Ac-LEHD-CHO. This finding, corroborated by data showing early cleavage of caspase-8, suggested that the extrinsic pathway is the predominant mechanism of neuronal death in this in vitro seizure model.
Conversely, research into apoptosis induced by γ-tocopheryl quinone (γ-TQ) in HL-60 cells demonstrated that the specific caspase-9 inhibitor, Ac-LEHD-CHO, completely suppressed γ-TQ-induced apoptosis. In contrast, the caspase-8 inhibitor this compound caused only a minor, albeit significant, decrease in cell death. This indicates that γ-TQ-induced apoptosis primarily proceeds through the intrinsic, mitochondrial pathway, with secondary activation of caspase-8 potentially serving to amplify the signal.
| Experimental Model | Inhibitor Comparison | Key Finding | Reference |
|---|---|---|---|
| Rat Hippocampal Neurons (Seizure Model) | This compound vs. Ac-LEHD-CHO | This compound was more effective in blocking cell death, indicating the primacy of the extrinsic pathway. | citeab.com |
| Human HL-60 Cells (γ-TQ-induced Apoptosis) | This compound vs. Ac-LEHD-CHO | Ac-LEHD-CHO completely blocked apoptosis, while this compound had a minor effect, supporting a dominant intrinsic pathway. | |
| Human THP-1 Macrophages (Irradiation) | This compound vs. Ac-LEHD-CHO | This compound significantly suppressed apoptosis, whereas Ac-LEHD-CHO did not, pointing to a caspase-8-mediated pathway. | |
| Chinese Hamster Ovary (CHO) Cells | This compound vs. Ac-LEHD-CHO | Both inhibitors were equally efficient in inhibiting hamster caspase-8, highlighting potential species-specific lack of selectivity. | citeab.com |
Assessment of Caspase Substrate Cleavage Profiles in Apoptotic Processes
This compound is instrumental in mapping the sequence of proteolytic events during apoptosis. By inhibiting caspase-8, it allows researchers to determine which downstream cleavage events are dependent on its activity. Caspase-8, once activated, initiates a cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the proteolysis of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a widely recognized marker of apoptosis. Studies have shown that treatment with this compound can prevent the irradiation-induced cleavage of PARP, demonstrating that this event is downstream of caspase-8 activation in that specific context.
Furthermore, this compound can prevent the proteolytic processing of pro-caspases themselves. In a mouse model of Fas-induced liver failure, treatment with this compound inhibited the proteolytic processing of procaspase-3, procaspase-9, and even the bulk of procaspase-8. This suggests that an initial, small amount of active caspase-8, formed at the death-inducing signaling complex (DISC), triggers a mitochondrial amplification loop (involving caspase-9) that in turn leads to the processing of more caspase-8 and the executioner caspases. By blocking the initial caspase-8 activity, this compound effectively halts this entire cascade, including the release of mitochondrial cytochrome c and the cleavage of the pro-apoptotic Bcl-2 family member, Bid.
The use of this compound has also been crucial in proteomic studies to identify novel and specific substrates of caspase-8. In one such study, the cleavage of the Fragile X-Related Protein 2 (FXR2) was observed when cell lysates were treated with recombinant caspase-8. This cleavage was prevented by the co-incubation with this compound, confirming that FXR2 is a direct or indirect substrate of caspase-8 in this system.
| Substrate | Experimental Context | Effect of this compound | Reference |
|---|---|---|---|
| Procaspase-3 | Fas-induced apoptosis in mouse liver | Prevents proteolytic processing/activation. | caymanchem.com |
| Procaspase-9 | Fas-induced apoptosis in mouse liver | Prevents proteolytic processing/activation. | caymanchem.com |
| Procaspase-8 | Fas-induced apoptosis in mouse liver | Prevents processing of the bulk of the pro-enzyme, indicating a feedback loop. | |
| Poly (ADP-ribose) polymerase (PARP) | Irradiation-induced apoptosis in THP-1 cells | Decreases the expression of cleaved PARP. | |
| Bid | FTY720-induced apoptosis in Jurkat cells | Prevents cleavage. | |
| Cytochrome c | JTE-522-induced apoptosis in AGS cells | Blocks release from mitochondria. | |
| FXR2 | Ex vivo cleavage in HeLa/MCF-7 cell lysates | Inhibits cleavage by recombinant caspase-8. |
Applications of Ac Ietd Cho in Diverse Cell Biology Research Models
Research into Neuronal Cell Death Mechanisms (e.g., Seizure-Induced Apoptosis in Cultured Hippocampal Neurons)
The study of neuronal death following excitotoxic insults, such as prolonged seizures, is critical for understanding the pathogenesis of epilepsy and developing neuroprotective therapies. researchgate.net Ac-IETD-CHO has been instrumental in elucidating the specific apoptotic pathways activated in these scenarios.
In a key study using an in-vitro model of seizures in rat hippocampal cultures, researchers investigated whether the extrinsic (caspase-8 dependent) or intrinsic (mitochondrial, caspase-9 dependent) cell death pathway was dominant. researchgate.netnih.govnih.gov Seizure-like activity was induced by withdrawing kynurenic acid from the culture medium, leading to increased cell death and DNA fragmentation. nih.govnih.gov The study observed that the cleavage of caspase-8 occurred earlier and more significantly than the cleavage of caspase-9 following the seizure event. researchgate.netnih.gov
To confirm the functional significance of this observation, the specific caspase-8 inhibitor this compound was utilized. The results demonstrated that the application of this compound was significantly more effective at preventing seizure-induced cell death compared to the caspase-9 inhibitor, Ac-LEHD-CHO. researchgate.netnih.govnih.gov This finding provided strong evidence that the extrinsic cell death pathway, initiated by caspase-8, is the primary mechanism responsible for neuronal apoptosis in this seizure model. researchgate.netnih.gov These experiments underscore the utility of this compound in distinguishing between apoptotic signaling cascades in neurological research.
| Research Model | Key Finding | Inhibitor Used | Conclusion | Reference |
|---|---|---|---|---|
| Seizure-induced apoptosis in cultured rat hippocampal neurons | Blockade of caspase-8 significantly decreased seizure-induced cell death as measured by LDH release assay. | This compound | The extrinsic cell death pathway associated with caspase-8 is the apical pathway activated following seizures in this in-vitro model. | researchgate.netnih.govnih.gov |
| Seizure-induced apoptosis in cultured rat hippocampal neurons | Blockade of caspase-9 with its specific inhibitor resulted in a non-significant decrease in cell death. | Ac-LEHD-CHO | The intrinsic, caspase-9-mediated pathway plays a lesser role in the initial stages of seizure-induced neuronal death compared to the caspase-8 pathway. | researchgate.netnih.govnih.gov |
Studies in Immune Cell Biology (e.g., Cytotoxic T Lymphocyte-Induced Cell Death)
The immune system's ability to eliminate cancerous or virally infected cells is largely mediated by cytotoxic T lymphocytes (CTLs). CTLs employ two main mechanisms to induce apoptosis in target cells: the Fas ligand/Fas receptor pathway and the perforin/granzyme B system. This compound is a critical tool for dissecting these mechanisms because it inhibits both caspase-8 (a downstream effector of the Fas pathway) and granzyme B itself. medchemexpress.combiocat.comnih.gov
In studies on human hepatocellular carcinoma (HCC) cell lines, researchers used this compound to investigate the dominant pathway for CTL-induced cell death. nih.gov They found that CTLs could induce death in HCC cells regardless of their Fas expression levels. The application of this compound, along with a caspase-3 inhibitor, effectively suppressed this CTL-induced apoptosis. nih.gov This suggested that the cell death was initiated primarily by the perforin/granzyme B system, which directly activates caspases, rather than the Fas-mediated pathway. nih.gov This research highlights how this compound helps to clarify the molecular machinery of immune-mediated tumor cell killing. medchemexpress.comnih.gov
Investigations in Cancer Cell Apoptosis and Chemosensitivity
Understanding how cancer cells die in response to chemotherapy is fundamental to improving cancer treatment. This compound is widely used to determine whether a particular chemotherapeutic agent or novel compound induces apoptosis via the caspase-8-dependent extrinsic pathway.
For instance, in studies of head and neck squamous cell carcinoma (HNSCC), this compound was used to probe the mechanisms of etoposide-induced apoptosis. nih.gov Research showed that in etoposide-sensitive cells, apoptosis was blocked by inhibitors of caspase-9, but also required subsequent caspase-8 activation downstream of the mitochondrial pathway for full execution. nih.gov In contrast, for other drugs like cisplatin, caspase-8 activation appeared to be more directly linked to death receptor signaling. nih.gov
Similarly, in a study on triple-negative breast cancer cells, this compound was used to confirm that snail mucus extract induced cell death through the extrinsic apoptotic pathway. iiarjournals.org Pre-treatment with the caspase-8 inhibitor suppressed the cleavage of PARP (a hallmark of apoptosis), indicating that the extract's mechanism of action involved the activation of caspase-8. iiarjournals.org In human adrenal cancer cells, pretreatment with a caspase-8 inhibitor significantly reduced the apoptosis induced by epigallocatechin gallate (EGCG), confirming the involvement of the extrinsic pathway. iiarjournals.org
| Cancer Model | Treatment/Agent | Effect of this compound | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Etoposide (B1684455) | Inhibited etoposide-induced apoptosis. | Caspase-8 activation is required downstream of the mitochondrial pathway for p53/p73-dependent apoptosis. | nih.gov |
| Triple-Negative Breast Cancer (MDA-MB-231) | Snail Mucus Extract | Suppressed snail mucus-induced PARP cleavage. | The extract induces cell death via the extrinsic, caspase-8-dependent apoptotic pathway. | iiarjournals.org |
| Human Adrenal Cancer (NCI-H295) | Epigallocatechin Gallate (EGCG) | Decreased EGCG-induced apoptosis and caspase-8 activity. | EGCG-induced apoptosis is mediated, in part, through the activation of caspase-8. | iiarjournals.org |
| Human Non-Small Cell Lung Cancer (A549) | Poly(I:C)-HMW + Ionizing Radiation | Decreased the enhanced apoptosis induced by the combination treatment. | The synergistic apoptotic effect involves the activation of caspase-8. | spandidos-publications.com |
Viral Pathogenesis and Host Cell Apoptosis Studies (e.g., Reovirus, Maedi-Visna Virus)
Apoptosis is a double-edged sword during viral infection; it can be a host defense mechanism to limit viral spread or a strategy used by the virus to facilitate its replication or release. This compound is employed to determine the role of the extrinsic apoptotic pathway in these complex host-pathogen interactions.
In studies with mammalian reoviruses, which can cause myocarditis and encephalitis, apoptosis is a key mechanism of disease pathogenesis. nih.gov Research using this compound has helped to show that reovirus infection can inhibit the host cell's ability to activate NF-κB, a pro-survival factor, thereby sensitizing the cell to apoptosis. The use of caspase inhibitors like this compound allows researchers to dissect the interplay between viral proteins, NF-κB signaling, and the caspase-8-mediated cell death machinery. nih.gov
Similarly, in research on the Maedi-Visna virus (MVV), which causes chronic disease in sheep, this compound was used to probe the mechanism of virus-induced cell death in sheep choroid plexus cells. researchgate.net The study measured the activity of different caspases following infection and used specific inhibitors to understand their roles. The use of this compound helped to demonstrate that MVV-induced cell death involves the activation of multiple caspases, including caspase-8, suggesting that both death-receptor and mitochondrial pathways could be involved. researchgate.net
Cellular Stress Responses and Apoptosis Induction by Exogenous Agents
Beyond specific diseases, this compound is a standard tool for investigating the fundamental mechanisms of apoptosis induced by a wide range of external stimuli. These agents can include DNA-damaging drugs, toxins, or physical stressors like radiation.
For example, when studying apoptosis induced by the anticancer drug etoposide in Jurkat cells, this compound was shown to suppress caspase-8 activity, confirming the drug's action through the extrinsic pathway in that cell line. In studies of apoptosis induced by ionizing radiation in human monocytic THP-1 cells, this compound significantly suppressed cell death, indicating that radiation triggers apoptosis through the caspase-8/caspase-3 pathway in these cells. mdpi.com
Furthermore, research on human airway epithelial cells demonstrated that disruption of the actin cytoskeleton with agents like cytochalasin D induces apoptosis that is associated with the cleavage of pro-caspase-8. atsjournals.org The use of caspase inhibitors, including potentially this compound, is crucial in such studies to confirm that the observed cell death is indeed caspase-dependent and to identify the initiating caspase. atsjournals.org These applications show how this compound serves as a specific probe to confirm the involvement of caspase-8 activation in response to diverse cellular stresses.
Role in Inflammatory Disease Models and Caspase-8 Modulation
Recent research has uncovered complex roles for caspase-8 that extend beyond apoptosis, particularly in regulating inflammation. nih.govmdpi.com Caspase-8 can modulate inflammatory signaling pathways and even prevent a form of programmed necrotic cell death called necroptosis. nih.gov this compound has been pivotal in exploring these non-apoptotic functions.
In models of neuroinflammation, inflammatory stimuli like LPS were found to increase caspase-8 activity in microglia without inducing apoptosis. nih.gov Intriguingly, inhibiting this caspase-8 activity with Z-VAD-fmk or a specific caspase-8 inhibitor resulted in the death of the inflamed microglia via necroptosis. This suggests that in inflamed microglia, caspase-8 plays a pro-survival role by suppressing necroptosis. nih.gov
In a model of inflammation-induced corneal neovascularization, alkali burns increased caspase-8 activity. mdpi.com Pharmacological inhibition of caspase-8 was shown to suppress the growth of new blood vessels, reduce the infiltration of inflammatory macrophages, and decrease the expression of pro-inflammatory and pro-angiogenic factors like VEGF-A, TNF-α, and IL-1β. mdpi.com This indicates that caspase-8 plays a pro-inflammatory role in this context. These studies highlight the use of this compound and other caspase-8 inhibitors in dissecting the multifaceted role of this enzyme in inflammatory diseases, revealing it as a potential therapeutic target. nih.govmdpi.com
Molecular Interactions and Protease Regulation Research with Ac Ietd Cho
Impact on Procaspase Activation and Zymogen Processing
Ac-IETD-CHO fundamentally interferes with the activation cascade of caspases by preventing the proteolytic processing of their inactive precursors, known as zymogens. Caspases are synthesized as inactive proenzymes that require cleavage to become active proteases. nih.gov this compound specifically targets caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. caymanchem.comfishersci.de
Research demonstrates that this compound blocks the cleavage of the 32kD procaspase-3 precursor, thereby inhibiting the formation of active caspase-3. caymanchem.com Its inhibitory action is not limited to downstream effector caspases. Crucially, it also prevents the processing of procaspase-8 itself. chem960.com In studies of Fas-mediated apoptosis in hepatocytes, the administration of this compound prevented the processing of procaspases-3, -8, and -9. chem960.com This suggests that the initial, limited activation of caspase-8 at the receptor complex is a critical step that is effectively halted by the inhibitor. As this compound acts as a suicide substrate, it inhibits the small fraction of caspase-8 activated at the death receptor, which in turn prevents the amplification of the signal that leads to the processing of the bulk of procaspase-8. chem960.com
Further studies have highlighted the compound's effectiveness in distinguishing between apoptotic pathways. In a model of seizure-induced cell death in hippocampal neurons, the caspase-8 inhibitor this compound was more effective at preventing cell death than a caspase-9 inhibitor, indicating that the extrinsic pathway mediated by caspase-8 is the primary mechanism of damage in this context. invivochem.cn The compound is also routinely used in in vitro assays to confirm caspase-8 activity by blocking the cleavage of fluorogenic substrates like Ac-IETD-AFC. fishersci.de In studies involving hepatocellular carcinoma cells, this compound was shown to significantly decrease the activation of the caspase cascade, confirming that the observed apoptosis was dependent on the extrinsic pathway. uni-freiburg.de
Stabilization of Protein-Protein Interactions (e.g., Caspase-8/c-FLIPL Heterodimerization)
A significant application of this compound in molecular research is its ability to stabilize otherwise weak or transient protein-protein interactions, most notably the heterodimerization of caspase-8 and its regulator, cellular FLICE-inhibitory protein (c-FLIPL). scispace.com c-FLIPL is a key regulator of the extrinsic cell death pathway that can either inhibit or, paradoxically, enhance procaspase-8 activation. scispace.com
The interaction between the isolated protease domains of zymogen caspase-8 (z-C8) and c-FLIPL is characterized by a very low affinity, making it difficult to detect through standard biochemical methods like gel filtration. scispace.com However, researchers have found that the addition of this compound can strengthen this association, artificially inducing the formation of a stable heterodimeric complex. scispace.com This stabilization is critical for enabling detailed structural and functional studies.
This technique proved essential for deciphering the molecular basis of procaspase-8 activation by c-FLIPL. To solve the crystal structure of the z-C8/c-FLIP complex, a stable heterodimer was required. scispace.com This was achieved by using high concentrations of the proteins and conducting a prolonged preincubation in the presence of this compound, which successfully converted the majority of z-C8 into a stable complex with processed c-FLIPL. scispace.com The inhibitor functions by trapping the zymogen caspase-8 in a catalytically active conformation. This, in turn, "locks" the heterodimeric interaction between the two proteins, resulting in an artificially stable complex that is suitable for crystallization and analysis. Research using this method has revealed that processed c-FLIPL exhibits a markedly enhanced ability to form a stable association with z-C8 compared to its uncleavable form. scispace.com
Research into Death-Inducing Signaling Complex (DISC) Assembly and Regulation
This compound is an invaluable probe for investigating the assembly and regulation of the Death-Inducing Signaling Complex (DISC). The DISC is a critical multiprotein platform that forms following the engagement of death receptors, such as Fas/CD95, on the cell surface. Its assembly, which involves the recruitment of the adaptor protein FADD and procaspase-8, is the initiating event for caspase-8-mediated apoptosis.
By specifically inhibiting the enzymatic activity of caspase-8, this compound allows researchers to confirm the role of this protease in death receptor signaling. For instance, in studies of cisplatin-resistant HeLa cells, which were found to form less DISC, this compound was able to significantly inhibit cisplatin-induced apoptosis. This finding demonstrated that even in a drug-induced context, the cell-surface death signaling pathway involving caspase-8 was active.
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| This compound (N-acetyl-isoleucyl-glutamyl-threonyl-aspartyl-aldehyde) | 11466200 |
| Caspase-8 | Not applicable (Protein) |
| c-FLIP (cellular FLICE-inhibitory protein) | Not applicable (Protein) |
| FADD (Fas-Associated Death Domain) | Not applicable (Protein) |
| Procaspase-3 | Not applicable (Protein) |
Advanced Methodological Applications Utilizing Ac Ietd Cho
In Vitro Enzymatic Assays for Caspase Activity Quantification and Screening
Ac-IETD-CHO is a cornerstone reagent for the in vitro quantification and screening of caspase-8 activity. These assays are fundamental for understanding the kinetics of caspase-8 and for the discovery of novel modulators of its activity. The basic principle involves measuring the cleavage of a synthetic substrate by purified, active caspase-8 in the presence and absence of inhibitors.
Two primary types of substrates are employed in these assays: chromogenic and fluorogenic.
Colorimetric Assays: These assays utilize a substrate such as Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). cephamls.com When cleaved by active caspase-8 between the aspartate residue and the p-nitroaniline (pNA) moiety, free pNA is released. cephamls.com The liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. cephamls.comnih.gov The fold increase in caspase-8 activity in an experimental sample compared to a control can be determined by comparing their respective absorbance values. cephamls.com this compound is used as a specific inhibitor to confirm that the observed activity is indeed due to caspase-8. nih.gov
Fluorometric Assays: These assays employ a substrate like Ac-IETD-AFC (7-amino-4-trifluoromethyl coumarin). cephamls.com The intact substrate is weakly fluorescent, but upon cleavage by caspase-8, the highly fluorescent AFC moiety is released. cephamls.combdbiosciences.com The resulting fluorescence can be measured using a spectrofluorometer with an excitation wavelength of around 400 nm and an emission wavelength in the range of 480-520 nm. cephamls.combdbiosciences.com Similar to colorimetric assays, this compound serves as a crucial control to demonstrate the specificity of the cleavage reaction. bdbiosciences.com The enhanced sensitivity of fluorometric assays makes them particularly suitable for high-throughput screening of potential caspase-8 inhibitors.
It is important to note that while this compound is widely used as a caspase-8 inhibitor, studies have shown that its specificity can be context-dependent. For instance, research on Chinese hamster ovary (CHO) cells revealed that this compound was equally efficient at inhibiting Chinese hamster caspase-8 and caspase-9, suggesting a broader specificity profile in this particular system. nih.gov This highlights the importance of careful validation when using "caspase-specific" inhibitors. nih.govresearchgate.net
| Assay Type | Substrate Example | Detection Method | Key Application |
| Colorimetric | Ac-IETD-pNA | Spectrophotometry (Absorbance at 405 nm) | Quantification of caspase-8 activity |
| Fluorometric | Ac-IETD-AFC | Spectrofluorometry (Excitation ~400 nm, Emission ~505 nm) | High-throughput screening of inhibitors |
Cell-Based Apoptosis Assays and Flow Cytometry Applications
This compound is instrumental in cell-based assays designed to investigate the role of caspase-8 in apoptosis. By inhibiting caspase-8, researchers can dissect its position within the apoptotic signaling cascade and identify its downstream targets.
One of the primary applications of this compound in this context is in studying Fas-mediated apoptosis. medchemexpress.com The Fas receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, initiates a signaling cascade that leads to the activation of caspase-8. medchemexpress.com By treating cells with a Fas-ligand or an agonistic anti-Fas antibody to induce apoptosis, and co-treating with this compound, researchers can determine the extent to which apoptosis is dependent on caspase-8 activity. Inhibition of apoptosis by this compound in this scenario provides strong evidence for the involvement of the extrinsic apoptotic pathway. medchemexpress.com
Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level. nih.govnih.govbio-rad-antibodies.com While there are numerous flow cytometric methods to detect apoptosis, those that measure caspase activity are particularly relevant to the application of this compound. nih.govbio-rad-antibodies.com For instance, fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases within cells. bio-rad-antibodies.combu.edu These reagents are cell-permeable and bind covalently to the active site of caspases. bu.edu By using a FLICA reagent specific for caspase-8, one can quantify the population of cells with active caspase-8. In such experiments, this compound can be used as a pre-treatment to demonstrate that the FLICA signal is specific to caspase-8 activity.
Furthermore, flow cytometry can be used to analyze other hallmarks of apoptosis, such as changes in cell morphology, plasma membrane alterations (e.g., phosphatidylserine (B164497) exposure detected by annexin (B1180172) V binding), and DNA fragmentation. nih.govnih.gov By combining these measurements with the use of this compound, a more comprehensive understanding of the role of caspase-8 in the apoptotic process can be achieved.
| Assay/Technique | Principle | Role of this compound |
| Fas-Mediated Apoptosis Assay | Induction of apoptosis via the Fas receptor to activate the extrinsic pathway. | To inhibit caspase-8 and determine the dependence of apoptosis on this pathway. |
| Flow Cytometry with FLICA | Detection of active caspases in single cells using fluorochrome-labeled caspase inhibitors. | As a control to confirm the specificity of the caspase-8-specific FLICA reagent. |
| Multiparameter Flow Cytometry | Simultaneous analysis of multiple apoptotic markers (e.g., annexin V, DNA content). | To correlate the inhibition of caspase-8 with changes in other apoptotic events. |
Affinity Labeling Techniques for Active Caspase Detection
Affinity labeling is a powerful technique for the identification and isolation of active enzymes from complex biological samples. This method typically employs a probe that is structurally similar to the enzyme's substrate but contains a reactive group that forms a covalent bond with the active site. For caspases, inhibitors with such reactive groups can be used as affinity-based probes.
While this compound itself is a reversible inhibitor, the principles of affinity labeling can be extended through the use of irreversible caspase inhibitors with a similar peptide recognition sequence. A common approach involves the use of a biotinylated, irreversible pan-caspase inhibitor such as biotin-VAD-FMK (biotin-Val-Ala-Asp-fluoromethylketone). researchgate.net The peptide sequence (VAD) is recognized by a broad range of caspases, and the FMK group forms a covalent bond with the active site cysteine. researchgate.net
The biotin (B1667282) tag allows for the subsequent isolation of the labeled, active caspases using streptavidin-coated beads. researchgate.net This affinity purification step enables the enrichment of active caspases from cell lysates, which can then be identified and quantified using techniques such as western blotting or mass spectrometry. Although this example uses a pan-caspase inhibitor, the same principle can be applied with more specific peptide sequences to target individual caspases. An analogous biotinylated probe with the IETD sequence would be a valuable tool for the specific affinity labeling and isolation of active caspase-8.
Molecular Modeling and Computational Approaches in Inhibitor Design
Molecular modeling and computational methods are indispensable tools for understanding the structural basis of enzyme-inhibitor interactions and for the rational design of novel, more potent, and selective inhibitors. These approaches have been applied to the study of caspases, including the development of inhibitors based on peptide scaffolds like this compound.
Computational docking is a key technique used to predict the binding mode of a ligand (inhibitor) within the active site of a protein (caspase). nih.govmdpi.com For example, the crystal structure of a caspase in complex with a known inhibitor, such as Ac-DEVD-CHO, can provide a template for modeling the binding of other inhibitors. nih.govresearchgate.net By understanding the key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor in the active site, researchers can computationally design new molecules with improved binding affinity and selectivity. nih.gov
For instance, studies have used computational docking to analyze the interactions between peptide inhibitors and the S2 and S3 subsites of the caspase active site. nih.gov These analyses can reveal why certain amino acid residues at these positions lead to higher potency and selectivity. nih.gov The insights gained from such modeling can guide the synthesis of new inhibitors with modified peptide sequences or non-peptidic scaffolds that mimic the key interactions of the original peptide. The design of a novel caspase-3 inhibitor, Ac-DNLD-CHO, was guided by a computational screening system, demonstrating the power of these approaches. nih.gov
| Computational Technique | Description | Application in Inhibitor Design |
| Molecular Docking | Predicts the preferred orientation and binding affinity of an inhibitor within the active site of a caspase. | To visualize key interactions and guide the design of new inhibitors with improved properties. |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential new caspase inhibitors. | To rapidly identify novel chemical scaffolds for further development. |
| Structure-Based Design | Utilizes the 3D structure of the caspase-inhibitor complex to rationally design modifications to the inhibitor. | To optimize the potency and selectivity of lead compounds. |
Development of Engineered Caspase-Inhibitor Systems for Specificity Studies
Engineered biological systems provide a sophisticated platform for studying the specificity of caspases and their inhibitors in a controlled cellular environment. One such approach involves the creation of engineered procaspases that can be activated by a specific, orthogonal protease. This allows for the activation of a single type of caspase in a cell, avoiding the complexities of the natural caspase cascade.
For example, a procaspase can be engineered to contain a cleavage site for a specific protease, such as tobacco etch virus (TEV) protease, inserted between its large and small subunits. nih.gov Expression of this engineered procaspase in cells, followed by the introduction of active TEV protease, leads to the specific activation of the engineered caspase. nih.gov This system can then be used to study the downstream effects of that specific caspase's activity.
In the context of this compound, such an engineered system could be used to precisely evaluate its specificity. For instance, cells could be engineered to express a TEV-activatable procaspase-8. Upon activation with TEV protease, the ability of this compound to inhibit the downstream effects could be quantified. This experiment could be repeated with cells expressing other TEV-activatable procaspases (e.g., procaspase-3 or -9) to directly compare the inhibitory activity of this compound against different caspases within a cellular context. This would provide a more accurate assessment of its in-cell specificity than can be achieved with in vitro assays alone.
Furthermore, these engineered systems can be used to study the structural determinants of inhibitor specificity. By introducing mutations into the active site of an engineered caspase, researchers can investigate how these changes affect the binding and inhibitory activity of this compound and other inhibitors. This information is valuable for the design of next-generation inhibitors with enhanced selectivity.
Synthesis and Chemical Derivatization for Specialized Research
Peptide Synthesis Methodologies for Ac-IETD-CHO
The synthesis of this compound, a tetrapeptide with the sequence N-acetyl-isoleucine-glutamic acid-threonine-aspartic acid aldehyde, is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org The C-terminal aldehyde functionality of this compound requires specialized synthetic strategies beyond standard peptide synthesis.
Several methodologies have been developed for the solid-phase synthesis of peptides with a C-terminal aldehyde:
Reduction of a Weinreb Amide: This approach involves the synthesis of the peptide on the solid support with a C-terminal Weinreb amide. acs.orgpeptide.com The Weinreb amide is a stable intermediate that, upon cleavage from the resin, can be selectively reduced to the corresponding aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH₄). acs.org
Use of Acetal (B89532)/Thioacetal Protecting Groups: In this strategy, the C-terminal amino acid is modified with an acetal or thioacetal group to protect the aldehyde functionality during peptide synthesis. nih.govresearchgate.net The peptide chain is then elongated using standard Fmoc or Boc-based SPPS protocols. wikipedia.org Following the completion of the peptide sequence, the protecting group is removed under specific conditions to reveal the aldehyde. For instance, a thioacetal can be converted to an aldehyde by treatment with N-bromosuccinimide (NBS). nih.gov
Backbone Amide Linker (BAL) Strategy: The BAL strategy offers a versatile method for synthesizing C-terminally modified peptides, including aldehydes. nih.gov In this approach, the peptide is anchored to the solid support through a backbone amide nitrogen rather than the C-terminal carboxyl group. This leaves the C-terminus free for modification. The aldehyde can be introduced as an acetal-protected amino acid at the C-terminus, and the final cleavage from the resin unmasks the aldehyde functionality. nih.gov
The choice of methodology depends on factors such as the desired scale of synthesis, the specific amino acid sequence, and the compatibility of protecting groups.
Table 1: Comparison of Solid-Phase Synthesis Methods for Peptide Aldehydes
| Methodology | Description | Advantages | Disadvantages |
| Reduction of Weinreb Amide | The peptide is synthesized with a C-terminal Weinreb amide, which is then reduced to an aldehyde after cleavage from the resin. acs.orgpeptide.com | Well-established method. | Requires a separate reduction step after cleavage. |
| Acetal/Thioacetal Protection | The C-terminal aldehyde is protected as an acetal or thioacetal throughout the synthesis and deprotected at the end. nih.govresearchgate.net | The aldehyde is protected during synthesis, preventing side reactions. | Deprotection conditions may affect sensitive residues. |
| Backbone Amide Linker (BAL) | The peptide is attached to the resin via a backbone amide, leaving the C-terminus free for modification with an aldehyde-containing moiety. nih.gov | Highly versatile for various C-terminal modifications. | Can be technically more complex to implement. |
Development of Chemically Modified Probes (e.g., Fluorogenic Substrates, Activity-Based Probes)
The IETD sequence of this compound is a recognition motif for caspase-8, making it an excellent scaffold for the design of chemical probes to study the enzyme's activity. mdpi.com These probes are invaluable for detecting active caspases in complex biological samples.
Fluorogenic Substrates:
Fluorogenic substrates are molecules that are non-fluorescent or weakly fluorescent until they are cleaved by a specific enzyme. For caspase-8, fluorogenic substrates are typically designed by attaching a fluorescent reporter group to the C-terminus of the IETD peptide sequence. The cleavage of the peptide by active caspase-8 releases the fluorophore, resulting in a measurable increase in fluorescence.
Commonly used fluorogenic substrates based on the IETD sequence include:
Ac-IETD-AFC (7-amino-4-trifluoromethylcoumarin): Upon cleavage by caspase-8, the release of AFC results in a fluorescent signal that can be monitored.
Ac-IETD-pNA (p-nitroanilide): Cleavage of Ac-IETD-pNA by caspase-8 releases p-nitroaniline, which can be detected colorimetrically. bosterbio.comsigmaaldrich.com
These substrates are widely used in in vitro assays to quantify caspase-8 activity in cell lysates and purified enzyme preparations.
Table 2: Examples of IETD-Based Fluorogenic and Chromogenic Substrates
| Substrate | Reporter Group | Detection Method |
| Ac-IETD-AFC | 7-amino-4-trifluoromethylcoumarin | Fluorometric |
| Ac-IETD-pNA | p-nitroanilide | Colorimetric |
Activity-Based Probes (ABPs):
Activity-based probes are a class of chemical tools designed to covalently label active enzymes. rsc.orgmdpi.com ABPs typically consist of three key components: a recognition element that directs the probe to the target enzyme, a reactive group (or "warhead") that forms a covalent bond with a catalytic residue in the active site, and a reporter tag for detection and visualization. mdpi.com
For caspase-8, an ABP could be designed using the IETD tetrapeptide as the recognition element. This would be coupled to a reactive group that can target the active site cysteine of the caspase. A reporter tag, such as a fluorophore (e.g., TAMRA) or a biotin (B1667282) molecule for affinity purification, would be attached to the other end of the probe. The covalent nature of the interaction allows for the specific labeling of active caspase-8 molecules, providing a direct measure of enzyme activity. While specific ABPs directly derived from this compound are not extensively detailed in the provided search results, the design principles are well-established for other proteases and can be applied to caspase-8. rsc.orgnih.gov
The development of such probes is crucial for studying the dynamic regulation of caspase-8 activity in living cells and for identifying novel inhibitors of this key apoptotic enzyme.
Considerations and Challenges in Ac Ietd Cho Application in Research
Specificity Limitations Among Caspase Family Members
A primary challenge in using Ac-IETD-CHO is its imperfect specificity for caspase-8. While it exhibits potent inhibition of this initiator caspase, with reported IC50 values as low as 6.3 nM, it is crucial to recognize that this selectivity is not absolute. researchgate.net The overlapping substrate specificities among the caspase family, which are all cysteine-aspartic proteases, mean that inhibitors designed for one caspase can often interact with others, albeit typically with lower affinity.
This cross-reactivity can be a significant confounding factor in experiments aiming to dissect the specific role of caspase-8 in a biological process. For instance, studies have indicated that this compound can also inhibit other caspases and even non-caspase proteases like granzyme B. medchemexpress.com This lack of absolute specificity is a common issue with peptide-based caspase inhibitors. For example, the related compound Z-IETD-FMK has been shown to inhibit not only caspase-8 but also caspase-9 and caspase-10, with IC50 values of 350 nM, 3.7 µM, and 5.76 µM, respectively. researchgate.net While these values are significantly higher than those for caspase-8, they highlight the potential for off-target effects, especially at higher concentrations of the inhibitor.
| Compound | Target | Inhibition Value (IC50/Ki) |
|---|---|---|
| This compound | Caspase-8 | 6.3 nM (IC50) |
| Z-IETD-FMK | Caspase-8 | 350 nM (IC50) |
| Z-IETD-FMK | Caspase-9 | 3.7 µM (IC50) |
| Z-IETD-FMK | Caspase-10 | 5.76 µM (IC50) |
| Ac-IEPD-CHO | Granzyme B | 80 nM (Ki) |
Methodological Controls and Validation for Accurate Interpretation of Results
Another essential validation method is the DNA fragmentation assay , often visualized as a "DNA ladder" on an agarose (B213101) gel. This hallmark of apoptosis results from the cleavage of genomic DNA into internucleosomal fragments. creative-bioarray.com Demonstrating that this compound can inhibit the formation of this DNA ladder in response to an apoptotic stimulus provides functional evidence for its anti-apoptotic activity. nih.govtbzmed.ac.ir For instance, in studies inducing apoptosis with agents like etoposide (B1684455), the prevention of DNA laddering by this compound, alongside other caspase inhibitors, helps to confirm that the observed cell death is caspase-mediated and specifically involves the pathway inhibited by this compound. nih.gov
In addition to these biochemical and molecular techniques, the use of genetic controls, such as siRNA-mediated knockdown or knockout of the caspase-8 gene, can provide the most definitive evidence. Comparing the phenotype of cells treated with this compound to that of cells with genetically ablated caspase-8 function allows for a rigorous assessment of the inhibitor's specificity and the true role of caspase-8.
Emerging Research Avenues and Future Directions for Ac Ietd Cho Studies
Integration with Novel Apoptosis and Protease Detection Technologies
The development of sophisticated methods for detecting apoptosis and protease activity offers new opportunities for leveraging Ac-IETD-CHO. Current technologies to monitor apoptosis in high-throughput formats rely on key biochemical events such as caspase activation. nih.gov
Future research can integrate this compound with a range of advanced detection platforms:
Fluorescence-Based Techniques : Highly sensitive fluorescence-based assays are a popular choice for quantitative analysis in homogenous formats. rsc.org this compound can be used as a specific inhibitor to validate signals from fluorescent probes designed to detect caspase-8 activity, such as fluorogenic substrates like Ac-IETD-AMC. medchemexpress.eu This combination allows for precise measurement of caspase-8 inhibition in real-time within live cells. nih.gov
Bioluminescent Assays : These assays offer high sensitivity and reliability for high-throughput screening. nih.gov The use of substrates like Z-DEVD-conjugated aminoluciferin with stabilized luciferase provides a simplified, single-step assay format. nih.gov this compound can be employed to confirm that the observed luminescence is indeed due to caspase-8 activity, thereby increasing the specificity of the assay.
Mass Spectrometry (MS)-Based Proteomics : MS techniques, particularly N-terminomics, are powerful for identifying caspase substrates on a large scale. nih.gov this compound can be utilized to prevent caspase-8-mediated cleavage, allowing researchers to compare the proteome of inhibited and uninhibited cells to identify specific substrates of caspase-8.
High-Content Screening (HCS) : HCS platforms enable the simultaneous evaluation of multiple apoptotic parameters. nih.gov By incorporating this compound, researchers can specifically dissect the role of caspase-8 in the complex signaling networks of apoptosis, distinguishing its effects from other apoptotic pathways.
Further Exploration of Caspase-8's Non-Apoptotic Functions in Cellular Processes
While extensively studied for its role in apoptosis, caspase-8 is also involved in a variety of non-apoptotic cellular functions. bohrium.comnih.gov The use of specific inhibitors like this compound is crucial for elucidating these alternative roles.
Key non-apoptotic functions of caspase-8 that warrant further investigation using this compound include:
Embryonic Development : Knockout studies in mice have revealed that caspase-8 is essential for embryonic development, with deficiencies leading to circulatory failure and degeneration of the yolk sac vasculature. nih.govresearchgate.net this compound can be used in in vitro and ex vivo models to dissect the specific enzymatic activities of caspase-8 required for these developmental processes.
Cell Differentiation : Caspase-8 plays a role in the differentiation of various cell types, including macrophages and monocytes. nih.govnih.govresearchgate.net Inhibition of caspase-8 with this compound in cell culture models can help to identify the substrates and signaling pathways governed by caspase-8 during differentiation.
Immune Cell Proliferation and Activation : Caspase-8 is implicated in the proliferation and activation of T and B lymphocytes and is necessary for an effective immune response to viral infections. nih.gov this compound can be a valuable tool to study the signaling cascades initiated by caspase-8 in immune cells upon activation.
Suppression of Necroptosis : Caspase-8 can inhibit programmed necrosis (necroptosis) by suppressing the activity of receptor-interacting protein kinase 3 (RIPK3). bohrium.com The use of this compound can help to clarify the molecular switch between apoptosis and necroptosis.
High-Throughput Screening Platforms for Identifying Pathway Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries. agilent.com this compound can be integrated into HTS platforms in several ways to identify new modulators of caspase-8 pathways.
Applications of this compound in HTS include:
Assay Validation : In the development of HTS assays for caspase-8 activity, this compound can be used as a positive control for inhibition, ensuring the assay is robust and reliable.
Counter-Screening : To identify compounds that modulate pathways upstream or downstream of caspase-8, this compound can be used in a counter-screen. For example, a screen could identify compounds that induce apoptosis, and a subsequent screen in the presence of this compound could eliminate compounds that act directly on caspase-8.
Identifying Allosteric Modulators : While this compound is an active-site inhibitor, HTS platforms can be designed to identify allosteric inhibitors that bind to other sites on the enzyme. biorxiv.org this compound can be used to differentiate between active-site and allosteric binders.
Screening in Genetically Engineered Cells : The development of genetically engineered cell lines, such as those from Chinese hamster ovary (CHO) cells with specific caspase mutations, provides a powerful platform for screening. nih.govnih.govnih.gov this compound can be used to validate the specificity of these cell-based screening systems.
Advanced Structural Biology Techniques for Inhibitor-Enzyme Complex Analysis
Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for the rational design of more potent and selective drugs. gordonlifescience.org Advanced structural biology techniques can provide atomic-level details of the this compound-caspase-8 complex.
Future research directions in this area include:
X-ray Crystallography : While crystal structures of caspases bound to various peptide inhibitors exist, a high-resolution structure of caspase-8 in complex with this compound would provide invaluable information. cell.comnih.gov This would reveal the specific hydrogen bonds and van der Waals contacts that contribute to its inhibitory activity, similar to what has been shown for caspase-7 with the tetrapeptide inhibitor DEVD-CHO. cell.com
Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM is a powerful technique for determining the structure of large protein complexes. researchgate.net This could be used to visualize the FADD:Caspase-8 signaling complex in the presence of this compound, providing insights into how the inhibitor affects the assembly and activation of the death-inducing signaling complex (DISC). researchgate.netmdpi.com
Computational Docking and Molecular Dynamics (MD) Simulations : Computational methods can complement experimental structural data. nih.gov Docking studies can predict the binding mode of this compound in the active site of caspase-8, and MD simulations can provide insights into the dynamic nature of the inhibitor-enzyme interaction. mdpi.com These computational approaches can guide the design of next-generation inhibitors with improved properties.
Q & A
Q. What experimental protocols are recommended for preparing and handling Ac-IETD-CHO in apoptosis studies?
this compound is typically reconstituted in DMSO to ensure solubility, with working concentrations optimized between 0.5–10 µM depending on the cell type and apoptotic stimulus . Standard protocols include pre-incubation with the inhibitor (e.g., 10–30 minutes prior to apoptosis induction) to block caspase-8 activation. For validation, monitor caspase-3 precursor accumulation (32 kDa) via Western blot, as this compound prevents its cleavage into p17/p12 subunits . Always include DMSO vehicle controls to rule out solvent-mediated artifacts.
Q. How can researchers calculate molarity and validate inhibitor concentrations for reproducible results?
Use molarity calculators to convert mass-to-concentration ratios, accounting for molecular weight (this compound: 574.6 g/mol). For example, 5 mg dissolved in 1.74 mL DMSO yields a 5 mM stock solution. Validate efficacy via functional assays (e.g., reduced caspase-8 activity in fluorometric assays using substrates like Ac-IETD-AFC) and correlate with downstream apoptosis markers (e.g., PARP cleavage) .
Q. What are the critical controls when using this compound to study caspase-8-dependent apoptosis?
Essential controls include:
- Positive controls : Cells treated with a known caspase-8 activator (e.g., Fas ligand).
- Negative controls : Cells treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) to confirm apoptosis specificity.
- Off-target controls : Co-treatment with caspase-6 inhibitors (e.g., Ac-VEID-CHO) to isolate caspase-8 effects, as this compound may weakly inhibit caspase-6 .
Advanced Research Questions
Q. How can researchers resolve contradictions in apoptosis data when this compound shows partial efficacy?
Partial inhibition may indicate parallel caspase-independent pathways (e.g., necroptosis) or compensatory caspase activation. For example, in Jurkat cells, combining this compound with caspase-3/9 inhibitors (Ac-DEVD-CHO, Ac-LEHD-CHO) revealed synergistic apoptosis suppression, suggesting cross-talk between extrinsic and intrinsic pathways . Validate using ROS scavengers (e.g., catalase) to dissect redox-mediated apoptosis .
Q. What structural insights inform the design of experiments using this compound?
Molecular modeling of caspase-8 bound to this compound (PDB: 1qtn) reveals that the aldehyde group covalently modifies the catalytic cysteine, blocking substrate binding. Researchers can use this model to predict competitive inhibition dynamics or engineer caspase-8 mutants (e.g., N414C) for probe-binding studies .
Q. How should researchers address this compound’s cross-reactivity with granzyme B in immune cell models?
In cytotoxic T-cell studies, granzyme B (a serine protease) can bypass caspase-8 inhibition. To isolate caspase-8 effects, use granzyme B-deficient cell lines or combine this compound with granzyme B inhibitors (e.g., 3,4-dichloroisocoumarin) .
Q. What methodologies optimize this compound delivery in 3D tissue or neuronal cultures?
In dense models (e.g., hippocampal neurons), passive diffusion may limit efficacy. Use nanoparticle carriers or electroporation to enhance penetration. For example, in seizure-induced neuronal death, pre-treatment with 10 µM this compound reduced LDH release by 40%, validated via live-cell imaging of caspase-8 activation .
Methodological Considerations
Q. How can time-course experiments refine the role of caspase-8 in apoptosis?
Caspase-8 activation often occurs early (minutes to hours post-stimulus). Use real-time assays (e.g., FRET-based caspase-8 biosensors) to track dynamics. Delayed inhibition (e.g., >6 hours post-stimulus) may fail to rescue cells, indicating irreversible commitment to apoptosis .
Q. What statistical approaches are robust for analyzing this compound dose-response data?
Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. For synergistic studies (e.g., inhibitor combinations), apply the Chou-Talalay method to quantify combination indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
